molecular formula C18H23NO6 B5668928 9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5668928
M. Wt: 349.4 g/mol
InChI Key: IKLKACNVJKIRGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecan derivatives, involves meticulous chemical processes. For instance, the synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones was explored for their antihypertensive screening, demonstrating the complexity and potential of spirocyclic compounds in medicinal chemistry (Clark et al., 1983). Another study reported the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, highlighting the diverse synthetic routes available for constructing spirocyclic frameworks (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for understanding their properties and potential applications. One study detailed the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, providing insights into the structural aspects that influence the compound's stability and reactivity (Zeng et al., 2021).

Chemical Reactions and Properties

Spirocyclic compounds like 9-[(1,3-Benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol undergo various chemical reactions, contributing to their versatile applications. The Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives exemplifies the innovative methods used to create complex molecular architectures (Reddy et al., 2014).

Physical Properties Analysis

The physical properties of spirocyclic compounds are essential for their practical application. Studies such as the conformational analysis of 1-oxaspiro[5.5]undecanes offer valuable information on the influence of structure on the physical properties, such as solubility and melting points (Deslongchamps & Pothier, 1990).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are key to their application in synthesis and drug design. The enhanced reactivity of certain spirocyclic diones in the Castagnoli-Cushman reaction with imines illustrates the potential for these compounds in organic synthesis (Rashevskii et al., 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c20-16-2-1-9-25-18(16)5-7-19(8-6-18)17(21)11-22-13-3-4-14-15(10-13)24-12-23-14/h3-4,10,16,20H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKACNVJKIRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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